L 674573

Catalog No.
S532153
CAS No.
127481-29-2
M.F
C28H27NO3S
M. Wt
457.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L 674573

CAS Number

127481-29-2

Product Name

L 674573

IUPAC Name

2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid

Molecular Formula

C28H27NO3S

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)

InChI Key

JOIXGLLMSDPZDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

Solubility

Soluble in DMSO

Synonyms

((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid, L 674573, L-674,573, L-674573

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

Description

The exact mass of the compound ((4-Phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid is 457.1712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-674573 is a compound recognized primarily for its role as an inhibitor of leukotriene synthesis. It belongs to the class of quinoline derivatives and has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. By inhibiting the enzyme 5-lipoxygenase, L-674573 disrupts the production of leukotrienes, which are lipid mediators involved in various inflammatory processes.

L-674573 primarily functions through its interaction with the enzyme 5-lipoxygenase, which catalyzes the conversion of arachidonic acid into leukotrienes. The inhibition of this enzyme leads to a decrease in leukotriene synthesis, which can result in reduced inflammation and associated symptoms. The chemical structure of L-674573 allows it to bind selectively to the active site of 5-lipoxygenase, preventing substrate access and subsequent reaction.

The biological activity of L-674573 has been extensively studied, particularly in relation to its effects on immune responses and inflammation. It has demonstrated efficacy in reducing leukotriene levels in various cell types, including HL-60 cells. Research indicates that L-674573 can significantly inhibit the translocation of 5-lipoxygenase, thereby decreasing leukotriene production and potentially alleviating symptoms associated with asthma and other inflammatory conditions .

The synthesis of L-674573 typically involves multi-step organic reactions starting from readily available precursors. One common method includes the condensation of specific aromatic compounds followed by functional group modifications to achieve the desired quinoline structure. Detailed synthetic routes may vary but generally include steps such as:

  • Formation of a key intermediate through cyclization.
  • Introduction of substituents to enhance biological activity.
  • Purification steps to isolate the final compound.

Specific protocols may vary based on laboratory conditions and available reagents.

L-674573 is primarily investigated for its potential applications in treating conditions characterized by excessive inflammation, such as:

  • Asthma
  • Allergic rhinitis
  • Chronic obstructive pulmonary disease (COPD)

Its ability to inhibit leukotriene synthesis positions it as a candidate for therapeutic development aimed at managing these diseases.

Interaction studies have focused on L-674573's binding affinity for 5-lipoxygenase and related proteins involved in leukotriene synthesis. Notably, it has been shown to effectively compete with arachidonic acid for binding sites on the enzyme, thereby inhibiting its activity. These studies often employ binding assays to quantify the interaction strength and specificity of L-674573 compared to other known inhibitors .

Several compounds share structural or functional similarities with L-674573, particularly those that also inhibit leukotriene synthesis or act on related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Zileuton5-lipoxygenase inhibitorFirst oral leukotriene synthesis inhibitor approved for asthma treatment
MontelukastLeukotriene receptor antagonistSelectively blocks leukotriene receptors rather than inhibiting synthesis
PranlukastLeukotriene receptor antagonistSimilar action to Montelukast but with different pharmacokinetics
Bay x 10055-lipoxygenase inhibitorRelated structure with distinct binding properties

L-674573 is unique among these compounds due to its specific mechanism targeting the enzyme directly rather than acting at the receptor level, which may confer different therapeutic advantages or side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

457.17116490 g/mol

Monoisotopic Mass

457.17116490 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XF2ACV4KGZ

Dates

Modify: 2024-02-18
1: Mancini JA, Prasit P, Coppolino MG, Charleson P, Leger S, Evans JF, Gillard JW, Vickers PJ. 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. Mol Pharmacol. 1992 Feb;41(2):267-72. PubMed PMID: 1538707.
2: Kargman S, Prasit P, Evans JF. Translocation of HL-60 cell 5-lipoxygenase. Inhibition of A23187- or N-formyl-methionyl-leucyl-phenylalanine-induced translocation by indole and quinoline leukotriene synthesis inhibitors. J Biol Chem. 1991 Dec 15;266(35):23745-52. PubMed PMID: 1748650.

Explore Compound Types